molecular formula C15H15Br2N3O B12620424 2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine CAS No. 920752-38-1

2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine

Cat. No.: B12620424
CAS No.: 920752-38-1
M. Wt: 413.11 g/mol
InChI Key: ULRYREGCZOQLAT-UHFFFAOYSA-N
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Description

2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine is a chemical compound that features a pyridine ring substituted with bromine atoms at the 2 and 6 positions, and an amine group attached to a phenyl ring that is further substituted with a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine typically involves the bromination of a pyridine derivative followed by the introduction of the morpholine-substituted phenylamine. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve selective bromination at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and the final coupling reaction. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or bromine atoms.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the morpholine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dibromo-2-(4-morpholin-4-yl-phenyl)-quinoline: Similar in structure but with a quinoline core instead of a pyridine ring.

    4-(Bromomethyl)pyridine: Contains a bromine atom and a pyridine ring but lacks the morpholine and phenyl groups.

    N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)phenyl)methanesulfonamide: A more complex structure with different substituents and functional groups.

Uniqueness

2,6-Dibromo-N-[3-(morpholin-4-yl)phenyl]pyridin-4-amine is unique due to its specific substitution pattern and the presence of both bromine atoms and a morpholine group. This combination of features can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

920752-38-1

Molecular Formula

C15H15Br2N3O

Molecular Weight

413.11 g/mol

IUPAC Name

2,6-dibromo-N-(3-morpholin-4-ylphenyl)pyridin-4-amine

InChI

InChI=1S/C15H15Br2N3O/c16-14-9-12(10-15(17)19-14)18-11-2-1-3-13(8-11)20-4-6-21-7-5-20/h1-3,8-10H,4-7H2,(H,18,19)

InChI Key

ULRYREGCZOQLAT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)NC3=CC(=NC(=C3)Br)Br

Origin of Product

United States

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